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Compound of Interest

1-(2,5-Dihydroxyphenyl)butan-1-
Compound Name:
one

Cat. No. B1615034

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2,5-
Dihydroxyphenyl)butan-1-one, also known as 2',5'-dihydroxybutyrophenone. This document
details the spectroscopic data, experimental protocols for its synthesis, and explores its
potential biological significance as a tyrosinase inhibitor, a crucial enzyme in melanin
production.

Physicochemical Properties

1-(2,5-Dihydroxyphenyl)butan-1-one is an aromatic ketone with a molecular formula of
C10H1203 and a molecular weight of 180.20 g/mol .[1] Its structure features a butyrophenone
scaffold with two hydroxyl groups substituted on the phenyl ring at positions 2 and 5. These
functional groups are key determinants of its chemical reactivity and biological activity.
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Property Value Source

1-(2,5-dihydroxyphenyl)butan-

IUPAC Name --INVALID-LINK--
1-one

Molecular Formula C10H1203 --INVALID-LINK--

Molecular Weight 180.20 g/mol --INVALID-LINK--

CAS Number 4693-16-7 --INVALID-LINK--

Spectroscopic Data for Structural Elucidation

Detailed experimental spectral data for 1-(2,5-dihydroxyphenyl)butan-1-one is not readily
available in public repositories. However, the spectral characteristics can be reliably inferred
from its close structural analog, 1-(2,5-dihydroxyphenyl)ethanone (2',5'-
dihydroxyacetophenone), for which comprehensive data exists. The primary difference lies in
the alkyl chain of the ketone (ethyl vs. propyl), which will manifest in predictable variations in
the NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
2.58 S 3H -COCHs
6.84 dd, J=8.8, 2.9 Hz 1H Ar-H
6.99 d, J=8.8 Hz 1H Ar-H
7.22 d, J=2.9 Hz 1H Ar-H
8.8 (broad s) s 1H Ar-OH
9.2 (broad s) S 1H Ar-OH

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1615034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Data sourced from spectral databases for 2',5'-dihydroxyacetophenone.

For 1-(2,5-dihydroxyphenyl)butan-1-one, the singlet at 2.58 ppm would be replaced by
signals corresponding to the propyl group: a triplet around 1.0 ppm (CHs), a sextet around 1.7
ppm (CHz), and a triplet around 2.9 ppm (-COCH.).

13C NMR (Carbon-13 NMR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Chemical Shift (8) ppm Carbon Assignment
26.5 -COCHs

114.8 Ar-C

118.0 Ar-C

121.8 Ar-C

124.0 Ar-C

149.2 Ar-C-OH

155.0 Ar-C-OH

202.7 C=0

Data sourced from spectral databases for 2',5'-dihydroxyacetophenone.

In the spectrum of 1-(2,5-dihydroxyphenyl)butan-1-one, the peak at 26.5 ppm would be
replaced by three peaks for the propyl chain carbons, and the carbonyl carbon peak would be
slightly shifted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Mass Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)
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miz Relative Intensity Assighment

152 100% Molecular lon [M]*
137 80% [M-CHs]*

109 40% [M-CH3-COJ*

Data sourced from NIST WebBook for 2',5'-dihydroxyacetophenone.[2][3][4]

For 1-(2,5-dihydroxyphenyl)butan-1-one, the molecular ion peak would be observed at m/z
180. The fragmentation pattern would be expected to show losses of the propyl group (m/z
137) and subsequent loss of CO (m/z 109).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Wavenumber (cm~—2) Functional Group Type of Vibration
3400-3200 (broad) O-H (Phenolic) Stretching
3080-3010 C-H (Aromatic) Stretching
2960-2850 C-H (Aliphatic) Stretching
1640 (strong) C=0 (Ketone) Stretching

1600-1450 C=C (Aromatic) Ring Stretching

1280-1180 C-O (Phenolic) Stretching

Data sourced from NIST WebBook for 2',5'-dihydroxyacetophenone.[3][4]

The IR spectrum of 1-(2,5-dihydroxyphenyl)butan-1-one would be very similar to its
ethanone analog, with characteristic broad O-H and strong C=0 stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
UV-Vis Spectrum

Phenolic ketones typically exhibit two main absorption bands. For 1-(2,5-
dihydroxyphenyl)butan-1-one in a polar solvent, the expected absorption maxima would be

around:
Amax (nm) Electronic Transition
~280 - T
~325 n-m

Experimental Protocols
Synthesis of 1-(2,5-Dihydroxyphenyl)butan-1-one via
Friedel-Crafts Acylation

A common and effective method for the synthesis of 1-(2,5-dihydroxyphenyl)butan-1-one is
the Friedel-Crafts acylation of hydroquinone.[5][6]

Materials:

Hydroquinone

» Butyric anhydride or Butyryl chloride

e Aluminum chloride (AICIs) (anhydrous)

e Dry dichloromethane (DCM) or 1,2-dichloroethane
e Hydrochloric acid (HCI), 5% aqueous solution

e Sodium sulfate (Na2S0a4) (anhydrous)

o Ethyl acetate
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e Hexane
Procedure:

e To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane under an
inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add
hydroquinone.

» Slowly add butyric anhydride (or butyryl chloride) dropwise to the cooled suspension.

 After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours, then
warm to room temperature and stir for an additional 18-24 hours.

e Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice
and 5% HCI.

o Separate the organic layer and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium
sulfate.

» Remove the solvent under reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient.

riedel-Crafts Acylation Quench with Liquid-Liquid Extraction Column Chromatography s »
(0°C to RT. 24h) )—»CCE o £ HEI Bty Acetote) Dry over Na:SOs | —>| Solvent Evaporation Siica el 1-(2,5-Dihydroxyphenyl)butan-1-one

Click to download full resolution via product page
Fig. 1: Synthetic workflow for 1-(2,5-dihydroxyphenyl)butan-1-one.

Potential Biological Activity: Tyrosinase Inhibition

While specific biological studies on 1-(2,5-dihydroxyphenyl)butan-1-one are limited, its
hydroquinone moiety suggests a potential role as a tyrosinase inhibitor.[7][8][9][10][11]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1615034?utm_src=pdf-body-img
https://www.benchchem.com/product/b1615034?utm_src=pdf-body
https://www.benchchem.com/product/b1615034?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27356601/
https://www.614beauty.com/blog/understanding-tyrosinase-inhibitors
https://www.jstage.jst.go.jp/article/skinresearch1959/12/3/12_3_412/_article
https://pmc.ncbi.nlm.nih.gov/articles/PMC4964517/
https://www.researchgate.net/figure/Regulation-of-melanin-by-three-common-signaling-pathways_fig2_292142798
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin,
hair, and eye color.[5] Overproduction of melanin can lead to hyperpigmentation disorders.
Hydroquinone and its derivatives are known to inhibit tyrosinase, thereby reducing melanin
production.[6]

The proposed mechanism of action involves the hydroquinone portion of the molecule acting
as a competitive inhibitor for the tyrosine substrate at the active site of the tyrosinase enzyme.
[8] This prevents the hydroxylation of tyrosine to DOPA and the subsequent oxidation to
dopaquinone, which are critical steps in the melanogenesis pathway.
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Fig. 2: Proposed signaling pathway of tyrosinase inhibition.
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This guide provides a foundational understanding of the structural and potential biological

characteristics of 1-(2,5-dihydroxyphenyl)butan-1-one. Further experimental validation is

necessary to confirm the presented spectroscopic data and to fully elucidate its biological

activity and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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